N-Nitrosodiethanolamine

Description

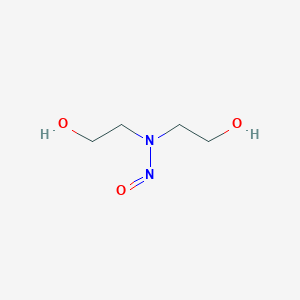

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCDLVPYFMHRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021027 | |

| Record name | N-Nitrosodiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosodiethanolamine is a yellow to dark brown very viscous liquid with no distinct odor. (NTP, 1992), Light yellow liquid; [Merck Index], Yellow to dark brown very viscous liquid with no distinct odor. | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/858 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

237 °F at 1.5 mmHg (NTP, 1992), 114 °C at 1.4 mm Hg, 237 °F at 1.5 mmHg | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/858 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Miscible with water in all proportions; soluble in polar organic solvents; insoluble in non-polar organic solvents | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 (NTP, 1992) - Denser than water; will sink, 1.28 | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/858 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0005 [mmHg] | |

| Record name | N-Nitrosodiethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Light yellow oil, Viscous yellow oil | |

CAS No. |

1116-54-7 | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(nitrosoimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosodiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(nitrosoimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30YI1289VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/858 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

N-Nitrosodiethanolamine (NDELA) in Cosmetics: A Technical Guide to Formation, Analysis, and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethanolamine (NDELA), a potent carcinogen, can form in cosmetic products through the reaction of specific amine precursors with nitrosating agents. This technical guide provides an in-depth analysis of the NDELA formation mechanism, offering detailed experimental protocols for its detection and quantification, and summarizing key data on its formation kinetics and inhibition. Understanding these factors is critical for the development of safer cosmetic formulations and for ensuring regulatory compliance.

The Core Mechanism of NDELA Formation

The formation of this compound (NDELA) in cosmetic products is a chemical process that requires the presence of both an amine precursor and a nitrosating agent.[1] The primary amine precursors are diethanolamine (DEA) and triethanolamine (TEA), which are common ingredients in cosmetics used as emulsifiers, pH adjusters, and wetting agents.[2][3]

The nitrosating agents are typically nitrites (such as sodium nitrite), nitrates, and nitrogen oxides.[4] These can be present as impurities in raw materials or can be formed from other ingredients, such as certain preservatives like 2-bromo-2-nitropropane-1,3-diol (Bronopol) and 5-bromo-5-nitro-1,3-dioxane (Bronidox), which can release nitrogen compounds.[5]

The reaction proceeds as follows:

-

Nitrosation of Secondary Amines (DEA): Diethanolamine, a secondary amine, can directly react with a nitrosating agent to form NDELA.[5] This reaction is significantly influenced by the pH of the cosmetic formulation.

-

Nitrosation of Tertiary Amines (TEA): Triethanolamine, a tertiary amine, can also lead to the formation of NDELA. The mechanism is slower and involves a rate-limiting step of nitrosative dealkylation, where a carbon-nitrogen bond is cleaved to form a secondary amine, which is then available for nitrosation.[6][7] Technical-grade TEA, which often contains DEA as an impurity (up to 15%), can lead to significantly higher levels of NDELA formation compared to pure TEA.[6][8] The nitrosation rate of DEA is 10 to 20 times faster than that of TEA, depending on the pH.[6]

Factors Influencing NDELA Formation

Several factors can influence the rate of NDELA formation in cosmetic products:

-

pH: The formation of NDELA is highly dependent on the pH of the product. Acidic conditions, particularly a pH between 2 and 4, significantly accelerate the nitrosation reaction.[9][10] While the reaction was initially thought to occur only under acidic conditions, it can also happen at near-neutral and basic pH, sometimes catalyzed by other substances.[6]

-

Temperature: Elevated temperatures increase the rate of NDELA formation.[9]

-

Light: Exposure to both ultraviolet (UV) and visible (VIS) light can also promote the formation of NDELA.[9]

-

Concentration of Precursors: Higher concentrations of DEA, TEA, and nitrosating agents lead to a greater yield of NDELA.[11]

The following diagram illustrates the primary pathways for NDELA formation in cosmetics.

Caption: Primary pathways for NDELA formation in cosmetics.

Quantitative Data on NDELA Formation and Inhibition

The following tables summarize quantitative data from studies on NDELA formation under various conditions and the efficacy of different inhibitors.

Table 1: Impact of Environmental Conditions on NDELA Formation

This table presents the residual NDELA concentrations from the nitrosation of Triethanolamine (TEA) and Diethanolamine (DEA) with Sodium Nitrite (SN) under different storage conditions at pH 2.

| Amine Precursor | Condition | Residual NDELA (µg/mL) |

| TEA + SN | 10°C | 0.8 ± 0.1 |

| 25°C | 1.2 ± 0.2 | |

| Fluorescent Light | 1.5 ± 0.1 | |

| VIS (4000 lux) | 2.1 ± 0.3 | |

| UV (2 W/m²) | 2.5 ± 0.2 | |

| 40°C | 3.2 ± 0.4 | |

| 50°C | 4.5 ± 0.5 | |

| DEA + SN | 10°C | 1.1 ± 0.2 |

| 25°C | 1.8 ± 0.3 | |

| Fluorescent Light | 2.2 ± 0.2 | |

| 40°C | 3.5 ± 0.4 | |

| 50°C | 4.8 ± 0.6 | |

| VIS (4000 lux) | 5.3 ± 0.5 | |

| UV (2 W/m²) | 6.2 ± 0.7 |

Data from a study on the formation and inhibition of NDELA in cosmetics. The study observed that at pH 2, NDELA concentrations increased significantly under various storage conditions.[9][12]

Table 2: Inhibition of NDELA Formation by Antioxidants

This table shows the reduction in NDELA concentration in the presence of various inhibitors at different concentrations after 72 hours of exposure to different conditions at pH 2.

| Inhibitor | Inhibitor Conc. (ppm) | Condition | NDELA Reduction (%) |

| d-Mannitol | 10 | 50°C | ~10% |

| 100 | 50°C | ~20% | |

| 1000 | 50°C | ~35% | |

| Vitamin C | 10 | 50°C | ~25% |

| 100 | 50°C | ~50% | |

| 1000 | 50°C | ~80% | |

| Vitamin E | 10 | 50°C | ~30% |

| 100 | 50°C | ~65% | |

| 1000 | 50°C | ~90% |

Data from a study demonstrating that at high concentrations (100 or 1000 µg/ml), Vitamin E significantly decreased residual NDELA compared to control levels under acidic pH 2, but not under basic pH 6.[1][9][12] To reduce NDELA, it is recommended to add Vitamin E or Vitamin C as inhibitors of nitrosation to cosmetic formulations at concentrations between 100 and 1000 µg/ml.[9]

Experimental Protocols for NDELA Analysis

Accurate and sensitive analytical methods are essential for detecting and quantifying NDELA in cosmetic products. The most common methods are based on chromatography coupled with a specific detector.

UPLC-MS/MS Method for NDELA Determination

This method offers high sensitivity and specificity for the detection of NDELA.[13]

3.1.1. Sample Preparation [2][13]

-

For Water-Soluble/Dispersible Samples:

-

Weigh approximately 1.0 g of the cosmetic sample.

-

Add a known amount of deuterated NDELA (d8-NDELA) as an internal standard.

-

Dilute with 20.0 mL of water.

-

Shake for 15 minutes and centrifuge if necessary.

-

Perform Solid Phase Extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a water/methanol mixture, and elute NDELA with methanol.

-

-

For Non-Water-Dispersible Samples:

-

Perform a liquid-liquid extraction with dichloromethane.

-

3.1.2. UPLC-MS/MS Analysis [2][13]

-

Chromatographic Column: Porous Graphitic Carbon (PGC) column.

-

Mobile Phase: Gradient elution with 1mM ammonium acetate containing 0.1% acetic acid and methanol.

-

Ionization: Electrospray positive ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

NDELA transitions: m/z 134.9 > 103.7 (quantifier) and 73.7 (qualifier).

-

d8-NDELA transition: m/z 143.1 > 111.0.

-

-

Quantification: Create a standard curve over a concentration range of 1-100 ng/mL. The limit of detection (LOD) and limit of quantification (LOQ) are typically around 10 µg/kg and 20 µg/kg, respectively.[13]

The following diagram illustrates the experimental workflow for the UPLC-MS/MS analysis of NDELA.

Caption: Experimental workflow for UPLC-MS/MS analysis of NDELA.

HPLC with Post-Column Photolysis and Derivatization (ISO 10130)

This official method involves separating NDELA by HPLC, followed by its conversion to nitrite through UV photolysis, and then colorimetric detection.[7][14]

3.2.1. Sample Preparation [7]

-

Extraction is similar to the UPLC-MS/MS method, using water and either SPE with a C18 cartridge or liquid-liquid extraction with dichloromethane.

3.2.2. HPLC and Post-Column Reaction [7]

-

HPLC Separation: NDELA is separated from the cosmetic matrix using a reversed-phase HPLC column.

-

Post-Column Photolysis: The N-nitroso bond of NDELA is cleaved by UV photolysis, forming a nitrite ion.

-

Griess Reaction and Derivatization: The nitrite reacts with sulfanilamide in an acidic medium (diazotization), which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a purple azo dye.

-

Detection: The resulting colored compound is quantified spectrophotometrically at a maximum wavelength of 540 nm.

3.2.3. Confirmation [7]

-

The presence of NDELA can be confirmed by repeating the analysis without the UV photolysis step; in this case, no peak corresponding to NDELA should be detected.

Inhibition of NDELA Formation

To minimize the formation of NDELA in cosmetic products, several strategies can be employed:

-

Ingredient Selection: Avoid the use of DEA and minimize the concentration of TEA. When using TEA, ensure it is of high purity with minimal DEA contamination.[6]

-

Control of Nitrosating Agents: Raw materials should be sourced to have low levels of nitrite and nitrate contamination. Avoid the use of preservatives that can act as nitrosating agents in formulations containing ethanolamines.

-

Formulation pH: Maintain a pH that is not conducive to nitrosation. Since acidic conditions are a major driver, formulating at a higher pH can significantly reduce the risk, although formation can still occur under certain conditions.

-

Use of Inhibitors: Incorporate antioxidants into the formulation. Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol) have been shown to be effective at scavenging nitrosating agents and inhibiting the formation of NDELA.[9] The recommended concentration for these inhibitors is between 100 and 1000 µg/ml.[9]

Conclusion

The formation of this compound in cosmetics is a significant safety concern that arises from the interaction of common cosmetic ingredients under specific conditions. By understanding the underlying chemical mechanisms, controlling the formulation's pH and ingredient quality, and incorporating effective inhibitors, researchers and product developers can significantly mitigate the risk of NDELA contamination. The analytical methods detailed in this guide provide the necessary tools for the accurate monitoring of NDELA levels, ensuring product safety and regulatory compliance.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. filab.fr [filab.fr]

- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 6. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. Occurrence of N‐nitrosodiethanolamine (NDELA) in cosmetics from the Dutch market | Semantic Scholar [semanticscholar.org]

- 9. Formation and inhibition of this compound in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of this compound, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. pickeringlabs.com [pickeringlabs.com]

N-Nitrosodiethanolamine (NDELA) in Metalworking Fluids: A Technical Guide to Its Sources, Formation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sources of N-Nitrosodiethanolamine (NDELA), a potent carcinogen, in metalworking fluids (MWFs). Understanding the origins and formation pathways of this hazardous contaminant is critical for developing safer formulations and ensuring workplace safety. This document details the chemical precursors, reaction mechanisms, influencing factors, and analytical methodologies for the detection and quantification of NDELA in various types of metalworking fluids.

Principal Sources and Precursors of NDELA

The formation of NDELA in metalworking fluids is primarily due to the chemical reaction between secondary or tertiary amines and a nitrosating agent. The key precursors are diethanolamine (DEA), triethanolamine (TEA), and nitrite sources.

-

Diethanolamine (DEA): A secondary amine, DEA is a major precursor to NDELA and its presence in metalworking fluid formulations is a significant contributor to NDELA contamination.[1] DEA is often used as a corrosion inhibitor and to neutralize acidic components in MWFs.[2] The nitrosation of DEA is a direct and relatively rapid reaction.

-

Triethanolamine (TEA): A tertiary amine, TEA is also a common component in MWFs, serving as a corrosion inhibitor, pH buffer, and emulsifier.[3] While the nitrosation of tertiary amines is slower than that of secondary amines, TEA can still lead to the formation of NDELA through a process of nitrosative dealkylation.[1][4] Technical-grade TEA often contains DEA as an impurity, which can significantly increase the rate of NDELA formation.[1] Studies have shown that technical-grade TEA (containing 15% DEA) can yield 8- to 12-fold greater concentrations of NDELA compared to purer forms of TEA.[1]

-

Nitrosating Agents: The primary nitrosating agent responsible for NDELA formation in MWFs is nitrite . Sodium nitrite has historically been used as a corrosion inhibitor in these fluids.[2] However, its use has been largely discontinued in many regions due to the risk of nitrosamine formation.[5] Nitrite can also be introduced into MWF systems through other means, such as the breakdown of other additives or contamination from water sources. Other nitrosating agents include nitrogen oxides present in the air.[1][4]

Chemical Formation of NDELA

The formation of NDELA from its precursors is a chemical reaction influenced by several factors. The core reaction involves the interaction of a secondary or tertiary amine with a nitrosating agent.

NDELA Formation Pathways

The following diagram illustrates the primary pathways for NDELA formation in metalworking fluids.

Caption: Primary chemical pathways for the formation of this compound (NDELA).

Factors Influencing NDELA Formation

Several factors can significantly influence the rate and extent of NDELA formation in metalworking fluids:

-

pH: The rate of nitrosation is pH-dependent. While traditionally thought to occur under acidic conditions, NDELA formation can also happen at the near-neutral to alkaline pH typical of metalworking fluids, especially in the presence of catalysts or bacteria.[1]

-

Temperature: Elevated temperatures can accelerate the rate of NDELA formation.[1][6]

-

Presence of Catalysts: Certain substances can catalyze the formation of NDELA. These include:

-

Formaldehyde-releasing biocides: These biocides are added to control microbial growth in MWFs. The released formaldehyde can act as a catalyst, significantly increasing the rate of NDELA formation.[1][7]

-

Transition metal complexes: The presence of metal ions from the workpiece or machinery can also catalyze the nitrosation reaction.[1]

-

-

Concentration of Precursors: The concentration of DEA, TEA, and nitrites directly impacts the amount of NDELA formed. Higher concentrations of these precursors will generally lead to higher levels of NDELA.[1]

Quantitative Data on NDELA in Metalworking Fluids

The concentration of NDELA in metalworking fluids can vary widely depending on the fluid type, its composition, and its age. The following tables summarize quantitative data from various studies.

Table 1: NDELA Concentrations in Different Types of Metalworking Fluids

| Metalworking Fluid Type | NDELA Concentration Range (mg/kg or ppm) | Reference |

| Semi-Synthetic | 0.3 - 1900 | [8][9] |

| Synthetic | 0.4 - 31 (new), up to 1900 (used) | [1][8][9] |

| Petroleum-Based (Soluble Oils) | Not detected - 16 | [1] |

Table 2: Influence of Precursors on NDELA Formation

| Precursor Combination | NDELA Formation Rate/Concentration | Conditions | Reference |

| Diethanolamine + Nitrite | Levels primarily related to the amount of diethanolamine | Nitrite-containing MWFs | [1] |

| Triethanolamine (Technical Grade) vs. Triethanolamine (Reagent Grade) | 8- to 12-fold greater NDELA concentration with technical grade | Same experimental conditions | [1] |

| Diethanolamine + Nitrite | Nitrite content not quantitatively predictive of NDELA content | Used cutting fluids | [8][9] |

Experimental Protocols for NDELA Analysis

Accurate quantification of NDELA in complex matrices like metalworking fluids requires robust analytical methods. The following sections detail common experimental protocols.

Sample Preparation for NDELA Analysis

Proper sample preparation is crucial to prevent the artificial formation or degradation of NDELA during analysis.

General Protocol:

-

Sample Collection: Collect a representative sample of the metalworking fluid in a clean, amber glass container to protect it from light.

-

Inhibition of Artificial Nitrosation: Immediately after collection, add a nitrosation inhibitor, such as ammonium sulfamate or sodium azide, to the sample to prevent further formation of NDELA.[1][10]

-

Extraction: The extraction method depends on the analytical technique to be used. Common methods include:

-

Liquid-Liquid Extraction: Using solvents like dichloromethane or ethyl acetate.

-

Solid-Phase Extraction (SPE): Using cartridges to clean up the sample and concentrate the analyte.

-

OSHA Method for Bulk Samples:

-

Accurately weigh approximately 0.25 g of the bulk sample into a 5-mL volumetric flask.

-

Dilute to the mark with 2-propanol and mix thoroughly.

-

For GC-TEA analysis, further cleanup with an anion exchange resin (e.g., Dowex 1-X8) is recommended to remove interferences.[10]

Analytical Methods for NDELA Quantification

Several analytical techniques are employed for the detection and quantification of NDELA in metalworking fluids.

Workflow for NDELA Analysis:

Caption: A typical experimental workflow for the analysis of NDELA in metalworking fluids.

5.2.1. Gas Chromatography - Thermal Energy Analyzer (GC-TEA)

This is a highly specific and sensitive method for the detection of N-nitroso compounds.

-

Principle: The sample is injected into a gas chromatograph for separation. The eluting compounds are pyrolyzed, releasing a nitrosyl radical (•NO). The •NO then reacts with ozone to produce electronically excited nitrogen dioxide (NO₂*), which emits light upon returning to its ground state. The emitted light is detected by a photomultiplier tube.

-

OSHA Method GC Conditions:

-

Column: 10% Carbowax 20M with 2% KOH on 80/100 Chromosorb W AW or equivalent.

-

Injector Temperature: 200 °C

-

Column Temperature: 180 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Argon or Helium

-

Pyrolyzer Temperature: 500 °C

-

Cold Trap Temperature: -150 °C (liquid nitrogen)[10]

-

5.2.2. High-Performance Liquid Chromatography - Ultraviolet Detection (HPLC-UV)

HPLC-UV can be used as a screening method for NDELA.

-

Principle: The sample is separated on an HPLC column, and the eluting compounds are detected by their absorbance of UV light at a specific wavelength (typically around 235 nm for NDELA).

-

OSHA Method HPLC Conditions:

-

Column: µBondapak-NH₂ or equivalent.

-

Mobile Phase: Isooctane/2-propanol (e.g., 80:20 v/v).

-

Flow Rate: 1.5 mL/min.

-

UV Detector Wavelength: 235 nm.[10]

-

5.2.3. Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the confirmation of NDELA identity.

-

Principle: After separation by GC, the compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

-

Derivatization: NDELA is often derivatized before GC-MS analysis to improve its volatility and chromatographic properties. Common derivatizing agents include silylating agents (e.g., BSTFA).

5.2.4. Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of NDELA without derivatization.

-

Principle: After separation by LC, the parent ion of NDELA is selected in the first mass spectrometer, fragmented, and a specific fragment ion is monitored in the second mass spectrometer. This multiple reaction monitoring (MRM) provides excellent selectivity.

-

Typical MRM Transition for NDELA: m/z 135 -> m/z 74.[4]

Conclusion and Recommendations

The presence of this compound in metalworking fluids is a significant health concern that arises from the interaction of specific amine-based additives with nitrosating agents. The primary sources are diethanolamine and triethanolamine in the presence of nitrites. The formation of this carcinogen is influenced by various factors, including pH, temperature, and the presence of catalysts like formaldehyde-releasing biocides.

To mitigate the risk of NDELA contamination, it is recommended to:

-

Avoid the use of diethanolamine and nitrite-containing additives in metalworking fluid formulations.

-

Use high-purity triethanolamine with minimal diethanolamine content.

-

Avoid the use of formaldehyde-releasing biocides where alternatives are available.

-

Regularly monitor metalworking fluids for the presence of NDELA and its precursors using validated analytical methods.

-

Maintain metalworking fluid systems at optimal operating conditions to minimize factors that promote NDELA formation, such as high temperatures.

This technical guide provides a foundational understanding of the sources, formation, and analysis of NDELA in metalworking fluids, enabling researchers and industry professionals to develop and implement strategies to minimize exposure to this hazardous substance.

References

- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. aaqr.org [aaqr.org]

- 4. longdom.org [longdom.org]

- 5. ecfr.gov [ecfr.gov]

- 6. Formation and inhibition of this compound in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formaldehyde releases biocides - Q8Oils [q8oils.com]

- 8. Monitoring nitrite, this compound, and mutagenicity in cutting fluids used in the metal industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monitoring nitrite, this compound, and mutagenicity in cutting fluids used in the metal industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. osha.gov [osha.gov]

In Vivo Toxicological Profile of N-Nitrosodiethanolamine (NDELA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethanolamine (NDELA) is a potent carcinogenic N-nitroso compound of significant environmental and industrial concern. This technical guide provides a comprehensive overview of the in vivo toxicological profile of NDELA, with a focus on its carcinogenicity, genotoxicity, and metabolism. Quantitative data from key toxicological studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support researchers in understanding and investigating the toxicological properties of this compound.

Carcinogenicity

In vivo studies in multiple rodent species have unequivocally demonstrated the carcinogenic potential of this compound. The primary target organs for NDELA-induced carcinogenicity are the liver and the nasal cavity.

Quantitative Carcinogenicity Data

The following tables summarize the key findings from in vivo carcinogenicity bioassays of NDELA in rats and Syrian golden hamsters.

Table 1: Carcinogenicity of this compound in Rats

| Species/Strain | Sex | Route of Administration | Dose | Duration of Treatment | Target Organ(s) | Tumor Incidence (%) | Reference |

| Sprague-Dawley Rat | Male | Drinking water | 1.5 mg/kg/day | Lifetime | Liver, Nasal Cavity | Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms.[1][2] | Preussmann et al., 1982[1][2] |

| Sprague-Dawley Rat | Male | Drinking water | 6 mg/kg/day | Lifetime | Liver, Nasal Cavity | Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms.[1][2] | Preussmann et al., 1982[1][2] |

| Sprague-Dawley Rat | Male | Drinking water | 25 mg/kg/day | Lifetime | Liver, Nasal Cavity | Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms.[1][2] | Preussmann et al., 1982[1][2] |

| Sprague-Dawley Rat | Male | Drinking water | 100 mg/kg/day | Lifetime | Liver, Nasal Cavity | Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms.[1][2] | Preussmann et al., 1982[1][2] |

| Sprague-Dawley Rat | Male | Drinking water | 400 mg/kg/day | Lifetime | Liver, Nasal Cavity | Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms.[1][2] | Preussmann et al., 1982[1][2] |

| Fischer 344 Rat | Male & Female | Drinking water | 160 mg/L | 50 weeks | Liver | Males: 19/27 (70.4%), Females: 27/27 (100%) hepatocellular carcinomas.[3] | Lijinsky & Kovatch, 1985[3] |

| Fischer 344 Rat | Male & Female | Drinking water | 64 mg/L | 100 weeks | Liver | Males: 11/20 (55%), Females: 14/20 (70%) liver tumors.[3] | Lijinsky & Kovatch, 1985[3] |

Table 2: Carcinogenicity of this compound in Syrian Golden Hamsters

| Species/Strain | Sex | Route of Administration | Dose | Duration of Treatment | Target Organ(s) | Tumor Incidence (%) | Reference |

| Syrian Golden Hamster | Male & Female | Subcutaneous injection | 250 mg/kg/week | Lifetime | Upper respiratory tract (olfactory region), Trachea, Larynx, Lungs | 35% malignant neoplasms in the olfactory region.[4] | Pour & Wallcave, 1981[4] |

| Syrian Golden Hamster | Male & Female | Subcutaneous injection | 500 mg/kg/week | Lifetime | Upper respiratory tract (olfactory region), Trachea, Larynx, Lungs | Malignant neoplasms in the olfactory region.[4] | Pour & Wallcave, 1981[4] |

| Syrian Golden Hamster | Male & Female | Subcutaneous injection | 1000 mg/kg/week | Lifetime | Upper respiratory tract (olfactory region), Trachea, Larynx, Lungs | 73% malignant neoplasms in the olfactory region.[4] | Pour & Wallcave, 1981[4] |

| Syrian Golden Hamster | Not Specified | Subcutaneous injection | 500 mg/kg | 27 weekly injections | Nasal cavity, Trachea, Larynx | Nasal cavity tumors: 19/30 (63%), Tracheal tumors: 7/30 (23%), Laryngeal tumors: 2/30 (7%).[5] | Hecht et al., 1983[5] |

| Syrian Golden Hamster | Not Specified | Topical application | 25 mg | 3 times/week for 36 weeks | Nasal cavity, Trachea | Nasal cavity tumors: 5/30 (17%), Tracheal tumors: 4/30 (13%).[5] | Hecht et al., 1983[5] |

| Syrian Golden Hamster | Not Specified | Oral cavity swabbing | 20 mg | 3 times/week for 45 weeks | Nasal cavity, Trachea, Larynx | Nasal cavity tumors: 17/38 (45%), Tracheal tumors: 6/38 (16%), Laryngeal tumor: 1/38 (3%).[5] | Hecht et al., 1983[5] |

Genotoxicity

The carcinogenicity of NDELA is understood to be initiated by its genotoxic effects, primarily through the formation of DNA adducts following metabolic activation.

Quantitative Genotoxicity Data

The following table summarizes key in vivo genotoxicity findings for NDELA.

Table 3: In Vivo Genotoxicity of this compound

| Species/Strain | Assay | Endpoint | Dose | Target Organ | Results | Reference |

| Rat | DNA single-strand breaks | DNA damage | Not specified | Liver | Induction of single-strand breaks.[6] | Denkel et al., 1986[6] |

| Rat | 32P-postlabeling | DNA adducts | Not specified | Liver | Formation of glyoxal-deoxyguanosine (gdG) and O6-2-hydroxyethyldeoxyguanosine (OHEdG) adducts.[7] | Loeppky et al., 2002[7] |

| Rat | Not specified | DNA single-strand breaks | Not specified | Liver | Induction of DNA single-strand breaks, suppressible by ethanol and a sulfotransferase inhibitor.[8] | Eisenbrand et al., 1987[8] |

Metabolism and Metabolic Activation

The carcinogenicity of NDELA is dependent on its metabolic activation to reactive electrophilic intermediates that can bind to cellular macromolecules, including DNA. The primary metabolic pathways for NDELA are β-oxidation and α-hydroxylation.

The β-oxidation pathway is a major route for NDELA metabolism in rodents.[9] This pathway involves the oxidation of the ethanol side chain.

α-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, is a critical activation step. CYP2E1 has been implicated in the metabolism of other nitrosamines and is likely involved in NDELA metabolism.[10][11] Alcohol dehydrogenase also plays a role in the activation of NDELA.[8] These enzymatic reactions lead to the formation of unstable intermediates that can generate reactive species capable of alkylating DNA, leading to the formation of DNA adducts such as glyoxal-deoxyguanosine (gdG) and O6-2-hydroxyethyldeoxyguanosine (OHEdG).[7]

Experimental Protocols

This section provides a representative experimental protocol for an in vivo carcinogenicity study of NDELA, based on methodologies reported in the literature.[1][3][5]

Animal Model and Husbandry

-

Species: Male Sprague-Dawley rats

-

Age: 6-8 weeks at the start of the study

-

Housing: Animals are housed in polycarbonate cages with controlled temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle.

-

Diet and Water: Standard laboratory chow and tap water are provided ad libitum.

Dosing and Administration

-

Test Substance: this compound (purity >99%)

-

Vehicle: Drinking water

-

Dose Groups:

-

Control group: Untreated tap water

-

Low-dose group: 1.5 mg/kg body weight/day

-

Mid-dose group 1: 6 mg/kg body weight/day

-

Mid-dose group 2: 25 mg/kg body weight/day

-

High-dose group 1: 100 mg/kg body weight/day

-

High-dose group 2: 400 mg/kg body weight/day

-

-

Administration: NDELA is dissolved in the drinking water to achieve the target daily dose based on average water consumption and body weight. Dosing solutions are prepared fresh weekly.

In-Life Observations and Measurements

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity.

-

Body Weight: Body weights are recorded weekly.

-

Water Consumption: Water consumption is measured weekly to monitor compound intake.

Terminal Procedures and Pathology

-

Duration: The study continues for the lifetime of the animals. Animals are euthanized when moribund or at the end of the study.

-

Necropsy: A complete necropsy is performed on all animals.

-

Histopathology: The liver, nasal cavity, and all gross lesions are collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a board-certified veterinary pathologist.

Signaling Pathways

The specific cellular signaling pathways that are directly altered by this compound in vivo leading to carcinogenesis have not been extensively elucidated. Research in the broader field of nitrosamine toxicology suggests that the genotoxic stress induced by DNA adduct formation can trigger a cascade of cellular responses. These may include the activation of DNA damage response (DDR) pathways, cell cycle arrest, and apoptosis. However, if these protective mechanisms are overwhelmed or bypassed, the persistence of DNA damage can lead to mutations in critical genes that regulate cell growth and proliferation, such as tumor suppressor genes and proto-oncogenes.

Furthermore, chronic inflammation is a known contributor to carcinogenesis. While direct evidence for NDELA's role in specific inflammatory signaling pathways is limited, it is plausible that the cellular damage and necrosis induced by high doses of NDELA could create a pro-inflammatory microenvironment in target organs like the liver, which could contribute to tumor promotion. Further research is warranted to delineate the specific signaling networks involved in NDELA-mediated carcinogenesis.

Conclusion

The in vivo toxicological profile of this compound is characterized by its potent carcinogenicity in rodents, with the liver and nasal cavity being the primary target organs. The carcinogenicity of NDELA is driven by its metabolic activation to genotoxic intermediates that form DNA adducts. This technical guide provides a consolidated resource of quantitative data and experimental methodologies to aid researchers and drug development professionals in the assessment of risks associated with NDELA and in the design of future toxicological studies. A deeper understanding of the specific signaling pathways involved in NDELA's toxicity remains a key area for future investigation.

References

- 1. Carcinogenicity of this compound in rats at five different dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Biomaterial Database [biomaterialdatabase.com]

- 5. Effects of route of administration and dose on the carcinogenicity of this compound in the Syrian golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

N-Nitrosodiethanolamine (NDELA): A Technical Guide on its Carcinogenic Potential and Classification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethanolamine (NDELA) is a semi-volatile organic chemical classified as a probable human carcinogen. This technical guide provides an in-depth analysis of the carcinogenic potential of NDELA, summarizing key animal carcinogenicity studies, outlining its metabolic activation pathways, and detailing its classification by major regulatory and scientific bodies. The information is presented to support research, drug development, and safety assessment activities related to this compound.

Introduction

This compound (NDELA) is a nitrosamine compound that can be formed from the reaction of diethanolamine or triethanolamine with a nitrosating agent. It has been detected as a contaminant in various consumer products, including cosmetics, metalworking fluids, and some pharmaceuticals. Due to its carcinogenic properties, understanding the toxicology of NDELA is critical for risk assessment and regulatory compliance.

Carcinogenicity Classification

Regulatory and scientific bodies have classified this compound based on the available evidence of its carcinogenic potential.

| Organization | Classification | Rationale |

| International Agency for Research on Cancer (IARC) | Group 2B: Possibly carcinogenic to humans | Based on sufficient evidence of carcinogenicity in experimental animals.[1][2] |

| National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen | Based on sufficient evidence of carcinogenicity from studies in experimental animals.[3] |

| U.S. Environmental Protection Agency (EPA) | Group B2: Probable human carcinogen | Based on sufficient evidence of carcinogenicity in animals.[4] |

Animal Carcinogenicity Studies

The carcinogenic potential of NDELA has been extensively studied in animal models, primarily in rats and hamsters. These studies have consistently demonstrated its ability to induce tumors at various sites.

Carcinogenicity in Rats

Oral administration of NDELA in the drinking water to rats has been shown to induce a dose-dependent increase in the incidence of liver and nasal cavity tumors.[5][6][7]

Table 1: Summary of Key Carcinogenicity Studies of this compound in Rats (Oral Administration)

| Study Reference | Strain | Dose (mg/kg/day) | Duration | Tumor Site | Tumor Type | Tumor Incidence (%) |

| Preussmann et al., 1982[5][6] | Sprague-Dawley | 0 (Control) | Lifetime | Liver | Hepatocellular Carcinoma | 0 |

| 1.5 | Liver | Hepatocellular Carcinoma | 9.7 | |||

| 6 | Liver | Hepatocellular Carcinoma | 59.7 | |||

| 25 | Liver | Hepatocellular Carcinoma | 91.7 | |||

| 100 | Liver | Hepatocellular Carcinoma | 88.9 | |||

| 400 | Liver | Hepatocellular Carcinoma | 86.1 | |||

| 0 (Control) | Nasal Cavity | Squamous Cell Carcinoma, Neuroepithelioma | 0 | |||

| 1.5 | Nasal Cavity | Squamous Cell Carcinoma, Neuroepithelioma | 2.8 | |||

| 6 | Nasal Cavity | Squamous Cell Carcinoma, Neuroepithelioma | 0 | |||

| 25 | Nasal Cavity | Squamous Cell Carcinoma, Neuroepithelioma | 16.7 | |||

| 100 | Nasal Cavity | Squamous Cell Carcinoma, Neuroepithelioma | 16.7 | |||

| 400 | Nasal Cavity | Squamous Cell Carcinoma, Neuroepithelioma | 2.8 | |||

| Lijinsky et al., 1980[7] | Fischer 344 | 3900-31250 ppm in drinking water | ~6 months | Liver | Hepatocellular Carcinoma | 100 |

Carcinogenicity in Hamsters

In Syrian golden hamsters, subcutaneous injection of NDELA has been shown to induce tumors primarily in the respiratory tract, particularly the nasal cavity.[8][9][10]

Table 2: Summary of Key Carcinogenicity Studies of this compound in Syrian Golden Hamsters (Subcutaneous Injection)

| Study Reference | Dose (mg/kg) | Frequency | Tumor Site | Tumor Type | Tumor Incidence (%) |

| Hoffmann et al., 1982[8] | 500 | Weekly | Nasal Cavity | Carcinoma | High |

| Trachea | Papilloma | Some | |||

| Larynx | Tumor | Some | |||

| Hecht et al., 1983[9] | 500 | 27 weekly injections | Nasal Cavity | Tumor | 63.3 |

| 170 | Nasal Cavity | Tumor | 24.1 | ||

| 58 | Nasal Cavity | Tumor | 0 | ||

| 500 | Trachea | Tumor | 23.3 | ||

| 170 | Trachea | Tumor | 13.8 | ||

| 58 | Trachea | Tumor | 6.9 | ||

| Pour & Wallcave, 1981[10] | 1000 | Weekly for life | Nasal Cavity (Olfactory Region) | Malignant Neoplasm | 73 |

| 500 | Nasal Cavity (Olfactory Region) | Malignant Neoplasm | - | ||

| 250 | Nasal Cavity (Olfactory Region) | Malignant Neoplasm | 35 |

Experimental Protocols

Rat Oral Carcinogenicity Study (Based on Preussmann et al., 1982)

Hamster Subcutaneous Carcinogenicity Study (Based on Hecht et al., 1983)

Mechanism of Carcinogenic Action

The carcinogenicity of NDELA is attributed to its metabolic activation to reactive electrophilic intermediates that can bind to DNA, leading to mutations and the initiation of cancer.

Metabolic Activation

The metabolic activation of NDELA involves two primary pathways: α-hydroxylation and β-oxidation.[1][11][12]

-

α-Hydroxylation: This pathway is catalyzed by cytochrome P450 enzymes, particularly CYP2E1.[13][14] It is considered a key activation step leading to the formation of DNA-reactive intermediates.

-

β-Oxidation: This pathway involves the enzyme alcohol dehydrogenase (ADH) and sulfotransferase.[15] It leads to the formation of different metabolites that can also contribute to the genotoxicity of NDELA.

DNA Adduct Formation

The reactive metabolites of NDELA can form covalent adducts with DNA, which, if not repaired, can lead to miscoding during DNA replication and result in permanent mutations. Key DNA adducts identified following exposure to NDELA include:

-

O6-2-hydroxyethyldeoxyguanosine (OHEdG) : Formed via the α-hydroxylation pathway.[11][12]

-

Glyoxal-deoxyguanosine (gdG) : Formed via the β-oxidation pathway.[11][12]

The formation of these DNA adducts is considered a critical initiating event in NDELA-induced carcinogenesis.[11][12]

Conclusion

The available scientific evidence strongly supports the classification of this compound as a probable human carcinogen. Animal studies have consistently demonstrated its ability to induce tumors in multiple species and at various organ sites. The mechanism of action involves metabolic activation to DNA-reactive intermediates, leading to the formation of genotoxic DNA adducts. For researchers, scientists, and drug development professionals, a thorough understanding of the carcinogenic potential of NDELA is essential for conducting accurate risk assessments, ensuring product safety, and complying with regulatory guidelines. Continuous monitoring for the presence of this contaminant and the development of strategies to minimize its formation are critical public health priorities.

References

- 1. This compound (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound | Occupational Safety and Health Administration [osha.gov]

- 5. Carcinogenicity of this compound in rats at five different dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potent carcinogenicity of nitrosodiethanolamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: analysis, formation in tobacco products and carcinogenicity in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of route of administration and dose on the carcinogenicity of this compound in the Syrian golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The carcinogenicity of this compound, an environmental pollutant, in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DNA adducts from this compound and related beta-oxidized nitrosamines in vivo: (32)P-postlabeling methods for glyoxal- and O(6)-hydroxyethyldeoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

- 15. In-vivo activation of this compound and other n-nitroso-2-hydroxyalkylamines by alcohol dehydrogenase and sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of N-Nitrosodiethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of N-Nitrosodiethanolamine (NDELA), a compound of increasing concern due to its carcinogenic properties and prevalence in various industrial and consumer products. This document summarizes key physicochemical properties, details abiotic and biotic degradation pathways, provides insights into its mechanism of toxicity, and outlines experimental protocols and risk assessment workflows.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of NDELA is crucial for predicting its behavior and persistence in the environment. A summary of these properties is presented in Table 1. NDELA is a yellow, viscous, and odorless liquid that is miscible with water and soluble in polar solvents, but insoluble in nonpolar organic solvents[1][2]. Its low octanol/water partition coefficient (log P of -1.583) indicates a low potential for bioaccumulation in organisms[1]. The compound is sensitive to light, particularly ultraviolet (UV) light, which leads to its degradation[1][2].

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀N₂O₃ | [2] |

| Molecular Weight | 134.13 g/mol | [3] |

| Appearance | Yellow, viscous oil | [1][4] |

| Boiling Point | 114°C at 1.5 mm Hg; decomposes at ~200°C at 14 mm Hg | [2][4] |

| Solubility | Miscible with water; soluble in polar solvents | [1][2] |

| Vapor Pressure | 5 x 10⁻⁵ mm Hg at 20°C | [1][3] |

| Log Octanol/Water Partition Coefficient (LogP) | -1.28 to -1.583 | [1][3] |

| UV Absorption | λmax = 234 nm (in water), λmax = 345 nm (in water) | [2][4] |

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, are significant pathways for the transformation of NDELA in the environment.

Photolysis

NDELA is susceptible to degradation by UV light[1][2]. Its UV absorption maximum at 345 nm suggests that it can be directly photolyzed by sunlight[2]. The photolytic degradation of nitrosamines generally involves the cleavage of the N-N bond[5]. Studies on the analogous compound N-nitrosodiethylamine (NDEA) suggest a rapid photolysis rate, with a half-life of approximately 15 minutes under simulated Southern California midsummer sun, and a quantum yield of 0.43[4]. It is expected that the photolysis rate of NDELA is similar[4].

Degradation Products: The photolysis of the related compound NDEA results in the formation of methylamine, dimethylamine, ethylamine, diethylamine, nitrite (NO₂⁻), and nitrate (NO₃⁻)[6].

Hydrolysis

Hydrolysis is not considered a significant degradation pathway for NDELA. Studies have shown that the concentration of NDELA in lake water did not significantly change after more than 30 days of incubation in the dark at 22°C, suggesting its stability against hydrolysis under these conditions[2]. It is stable for more than 14 days in neutral and alkaline aqueous solutions in the dark, with slightly lower stability in acidic solutions[2].

Biotic Degradation

The biodegradation of NDELA by microorganisms is a key process in its environmental removal, occurring under both aerobic and anaerobic conditions.

Aerobic Biodegradation

Microorganisms in sewage and lake water are capable of degrading NDELA, although the process is generally slow[7][8]. The rate of aerobic biodegradation can be influenced by seasonal variations, with slower degradation observed in winter[7][9]. In one study, NDELA at an initial concentration of 1.0 µg/mL in a lake water sample was completely converted to soluble products in 9 days during the summer[2]. However, in sewage, mineralization to CO₂ was observed to be a slow process, with a lag phase of about 25 days before CO₂ formation began[2][7].

| Condition | Half-life (t₁/₂) | Reference(s) |

| Photolysis (simulated sunlight) | ~15 minutes | [4] |

| Aerobic Biodegradation (lake water) | 9 days for complete conversion (at 1 µg/mL) | [2] |

| Hydrolysis | Not significant | [2] |

Degradation Products: The products of aerobic biodegradation of NDELA in lake water have been described as persistent, modified dimers of the parent compound[7][8][10]. In mammalian systems, microsomal oxidation leads to the formation of glycolaldehyde and the hemiacetal N-nitroso-2-hydroxymorpholine (NHMOR)[11].

Anaerobic Biodegradation

Metabolic Activation and Genotoxicity

The carcinogenicity of NDELA is attributed to its metabolic activation into reactive electrophiles that can bind to DNA, leading to mutations. This process involves a series of enzymatic reactions.

The metabolic activation of NDELA is a critical step in its mechanism of carcinogenicity. This process is primarily initiated by two key enzymatic pathways: α-hydroxylation and β-oxidation.

The primary pathway for the metabolic activation of many nitrosamines is α-hydroxylation, which is catalyzed by cytochrome P450 enzymes, particularly CYP2E1[9][15][16][17][18][19][20]. This reaction involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. In the case of NDELA, this leads to the formation of an unstable α-hydroxy-nitrosamine. This intermediate then spontaneously decomposes to form a reactive electrophile, a 2-hydroxyethyldiazonium ion, and glycolaldehyde[11]. The 2-hydroxyethyldiazonium ion can then go on to alkylate DNA, forming adducts such as O⁶-2-hydroxyethyldeoxyguanosine (OHEdG)[3][4].

Concurrently, NDELA can undergo β-oxidation, a process initiated by alcohol dehydrogenase (ADH)[1][2][21]. This pathway involves the oxidation of the hydroxyl group on one of the ethanol side chains, leading to the formation of N-nitroso-2-hydroxymorpholine (NHMOR), a cyclic hemiacetal[1][2]. NHMOR can be further metabolized and is also considered a genotoxic agent[1][2]. Evidence suggests that NHMOR can be a substrate for sulfotransferase, leading to the formation of a reactive sulfate conjugate that is a potent electrophile capable of damaging DNA[1][21].

The formation of both glyoxal-deoxyguanosine (gdG) and OHEdG DNA adducts from NDELA in vivo indicates that both α-hydroxylation and β-oxidation pathways are active and contribute to its carcinogenicity, making it a "bident" carcinogen[3][4].

Caption: Metabolic activation pathway of this compound (NDELA).

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of NDELA's environmental fate.

Photolysis Study Protocol (Adapted from general principles of nitrosamine photolysis)

This protocol outlines a procedure to determine the photolytic degradation rate of NDELA in an aqueous solution.

-

Preparation of NDELA Solution: Prepare a stock solution of NDELA in a suitable solvent (e.g., methanol) and dilute it with purified water to the desired initial concentration (e.g., 1-10 µg/mL). The final solution should be prepared in a quartz vessel to allow for UV light penetration.

-

Irradiation: Place the quartz vessel containing the NDELA solution in a photolysis reactor equipped with a UV lamp that simulates the solar spectrum (e.g., a xenon arc lamp). Maintain a constant temperature throughout the experiment.

-

Sampling: At predetermined time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw aliquots of the solution. Protect the samples from light immediately after collection.

-

Analysis: Analyze the concentration of NDELA in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with a Thermal Energy Analyzer (HPLC-TEA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10][22].

-

Data Analysis: Plot the natural logarithm of the NDELA concentration versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.

Aerobic Biodegradation Study Protocol (Adapted from OECD 301)

This protocol describes a method to assess the aerobic biodegradability of NDELA in an aqueous medium.

-

Inoculum Preparation: Collect an inoculum from a source of mixed microbial populations, such as the effluent from a domestic wastewater treatment plant.

-

Test Setup: In sealed vessels, add a defined volume of a mineral salts medium, the inoculum, and NDELA as the sole carbon source at a known concentration. Include a blank control (inoculum and mineral medium only) and a reference control with a readily biodegradable substance (e.g., sodium benzoate).

-

Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.

-

Measurement of Biodegradation: Monitor the biodegradation process over a period of 28 days by measuring either the consumption of dissolved oxygen (BOD) or the production of carbon dioxide (CO₂).

-

Analysis: Calculate the percentage of biodegradation by comparing the oxygen consumption or CO₂ production in the test vessels to the theoretical maximum values. A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂) within a 10-day window during the 28-day test period.

Anaerobic Biodegradation Study Protocol (Adapted from OECD 311)

This protocol provides a framework for evaluating the anaerobic biodegradability of NDELA.

-

Inoculum: Use digested sludge from an anaerobic digester of a wastewater treatment plant as the inoculum[2][12][13][14].

-

Test Vessels: Set up anaerobic test vessels (e.g., serum bottles) containing a defined mineral medium, the inoculum, and NDELA at a specific concentration. Also include blank controls (inoculum and medium) and reference controls with a known anaerobically biodegradable substance.

-

Incubation: Seal the vessels and incubate them in the dark at a constant mesophilic (35 ± 2°C) or thermophilic temperature.

-

Gas Measurement: Measure the volume of biogas (methane and carbon dioxide) produced over time using a pressure transducer or a gas chromatograph.

-

Data Analysis: Calculate the percentage of anaerobic biodegradation based on the cumulative biogas production in the test vessels compared to the theoretical maximum biogas production from the amount of NDELA added.

Caption: Aerobic biodegradation experimental workflow.

Environmental Risk Assessment

A structured workflow is essential for assessing the potential risks of NDELA to human health and the environment. The process generally follows the principles outlined in guidelines such as the ICH M7 for mutagenic impurities[3][23][24][25][26].

The environmental risk assessment for a chemical like NDELA typically involves a four-step process: Hazard Identification, Hazard Characterization (Dose-Response Assessment), Exposure Assessment, and Risk Characterization[11][27][28][29][30].

-

Hazard Identification: This step involves identifying the potential adverse effects of NDELA. For NDELA, the primary hazard is its carcinogenicity, which has been demonstrated in animal studies[30]. It is classified as a probable human carcinogen.

-

Hazard Characterization: This step quantifies the relationship between the dose of NDELA and the incidence of adverse health effects. This often involves extrapolating data from animal studies to estimate the risk to humans at lower environmental exposure levels.

-

Exposure Assessment: This involves determining the extent of human and environmental exposure to NDELA. This includes identifying the sources of exposure (e.g., industrial discharge, consumer products), the pathways of exposure (e.g., ingestion, dermal contact, inhalation), and the magnitude, frequency, and duration of exposure.

-

Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability of adverse effects occurring in exposed populations. The risk is often expressed as a numerical estimate, such as the excess lifetime cancer risk.

Caption: Environmental risk assessment workflow for NDELA.

Conclusion

This compound is a compound of significant environmental and health concern. Its persistence in the environment is influenced by its physicochemical properties and its susceptibility to various degradation processes. While photolysis can be a rapid degradation pathway, biodegradation, particularly under anaerobic conditions, is likely to be slow. The genotoxicity of NDELA is a result of its metabolic activation to reactive species that can damage DNA. A thorough understanding of these processes, guided by detailed experimental protocols and a structured risk assessment framework, is essential for managing the risks associated with NDELA and for the development of safer alternatives. Further research is warranted to fully elucidate the anaerobic biodegradation pathway and to develop effective remediation strategies for NDELA-contaminated environments.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guidelines Test No.311 – BPC Instruments [bpcinstruments.com]

- 3. efpia.eu [efpia.eu]

- 4. researchgate.net [researchgate.net]

- 5. Photodegradation of N-nitrosodiethylamine in water with UV irradiation | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pickeringlabs.com [pickeringlabs.com]

- 8. Microbial metabolism of this compound in lake water and sewage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP2E1 in Alcoholic and Non-Alcoholic Liver Injury. Roles of ROS, Reactive Intermediates and Lipid Overload | MDPI [mdpi.com]

- 10. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. OECD 311 - Anaerobic Biodegradation - Situ Biosciences [situbiosciences.com]

- 13. OECD 311: Anaerobic Biodegradability of Organic Compounds in Digested Sludge [aropha.com]

- 14. oecd.org [oecd.org]

- 15. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The Role of CYP2E1 in Alcohol Metabolism and Sensitivity in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of cytochrome P450 2e1 expression by ethanol: role of oxidative stress-mediated pkc/jnk/sp1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CYP2E1 and Oxidative Liver Injury by Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In-vivo activation of this compound and other n-nitroso-2-hydroxyalkylamines by alcohol dehydrogenase and sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijsdr.org [ijsdr.org]

- 23. pharmaexcipients.com [pharmaexcipients.com]

- 24. ardena.com [ardena.com]

- 25. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]

- 26. Drug Substance And Drug Product Workflows For Quality Risk Management For The Presence Of Nitrosamines In Medicines | Lhasa Limited [lhasalimited.org]